molecular formula C11H12O5 B11944224 Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate

Cat. No.: B11944224
M. Wt: 224.21 g/mol
InChI Key: JAEFJAMYIRDNLT-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate is an organic compound with the molecular formula C11H12O5. It is a derivative of 1,3-benzodioxole, a structure known for its presence in various bioactive molecules. This compound is of interest in both synthetic organic chemistry and pharmaceutical research due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate can be synthesized through several methods. One common approach involves the esterification of 1,3-benzodioxol-5-ylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the reactants in an organic solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-2-hydroxyacetate

InChI

InChI=1S/C11H12O5/c1-2-14-11(13)10(12)7-3-4-8-9(5-7)16-6-15-8/h3-5,10,12H,2,6H2,1H3

InChI Key

JAEFJAMYIRDNLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

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